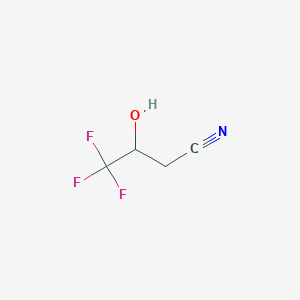

4,4,4-Trifluoro-3-hydroxybutanenitrile

Description

BenchChem offers high-quality 4,4,4-Trifluoro-3-hydroxybutanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4,4-Trifluoro-3-hydroxybutanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4,4-trifluoro-3-hydroxybutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3NO/c5-4(6,7)3(9)1-2-8/h3,9H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKPCYRKCHNXIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic Profiling of Trifluorinated Hydroxy Nitriles: A Guide for Medicinal Chemistry Applications

Topic: Thermodynamic properties of trifluorinated hydroxy nitriles Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Fluorine-Nitrile Synergy

In the high-stakes arena of structure-based drug design (SBDD), trifluorinated hydroxy nitriles represent a privileged structural motif. This guide analyzes the thermodynamic interplay between the strongly electron-withdrawing trifluoromethyl group (

For the medicinal chemist, the thermodynamic value of this scaffold lies not in heat engines, but in binding thermodynamics (

Electronic Architecture and Acid-Base Thermodynamics

The most critical thermodynamic parameter for this class of compounds is the acidity constant (

The Acidity Cliff

In a standard aliphatic alcohol, the

-

Inductive Effect (-I): The

group exerts a powerful inductive pull, stabilizing the alkoxide anion conjugate base. -

Resonance/Inductive Synergy: The nitrile group provides additional stabilization through its strong dipole and electron-withdrawing nature.

Consequently,

Thermodynamic Cycle of Ionization

The ionization process is governed by the stability of the conjugate base. The thermodynamic cycle below illustrates the energetic contributions stabilizing the anion.

Figure 1: Thermodynamic cycle showing the stabilization of the alkoxide anion by electron-withdrawing groups.

Solvation Thermodynamics and Lipophilicity

The trifluoromethyl group is often termed "polar hydrophobic." While it increases lipophilicity (increasing

The "Fluorine Effect" on Partition Coefficients

Replacing a methyl group with a trifluoromethyl group typically increases

-

Log P (Neutral species): High. The

sheds water molecules effectively. -

Log D (Distribution coefficient at pH 7.4): Variable. Because the

is lower, the ionized fraction reduces the effective lipophilicity at physiological pH.

Table 1: Comparative Thermodynamic Parameters (Representative)

| Property | Aliphatic Analog (Me-C(OH)-Me) | Trifluorinated Analog (CF3-C(OH)-CN) | Impact on Drug Design |

| pKa (OH) | ~16.5 | ~9.2 | Enhanced H-bond donor capability; potential for ionic interactions. |

| C-F Bond Energy | N/A | ~116 kcal/mol | Metabolic blockade; resistance to P450 oxidation. |

| Dipole Moment | ~1.7 D | ~4.5 D | Stronger dipole-dipole interactions in binding pockets. |

| Log P | 0.1 | 1.4 | Improved membrane permeability (passive diffusion). |

Synthetic Thermodynamics: Controlling the Reaction

Synthesizing these molecules requires overcoming the thermodynamic reversibility of cyanohydrin formation. The addition of cyanide to a trifluoromethyl ketone is reversible.

Thermodynamic vs. Kinetic Control

-

Kinetic Product: Rapid addition of

may lead to O-silylated products if TMSCN is used. -

Thermodynamic Product: The free cyanohydrin is often less stable than the ketone precursor due to steric strain and electronic repulsion between the

and

Figure 2: Reaction energy landscape for the cyanosilylation of trifluoromethyl ketones.

Experimental Protocols

To validate the thermodynamic properties discussed, the following self-validating protocols are recommended.

Protocol A: Potentiometric pKa Determination

Objective: Determine the precise acidity constant of the fluorinated hydroxyl group. Principle: Unlike standard alcohols, these compounds are acidic enough to be titrated in mixed aqueous solvents.

-

Preparation: Dissolve 5 mg of the trifluorinated hydroxy nitrile in 10 mL of 0.1 M KCl (ionic strength adjuster). If solubility is low, use a methanol/water co-solvent (e.g., 20% MeOH).

-

Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0).

-

Titration: Titrate with 0.01 M carbonate-free NaOH using an automated titrator. Add titrant in 10

increments. -

Data Analysis: Plot pH vs. Volume. The inflection point (first derivative maximum) corresponds to the equivalence point. The pH at the half-equivalence point represents the

(Henderson-Hasselbalch approximation). -

Yasuda-Shedlovsky Extrapolation: If a co-solvent was used, repeat at 30%, 40%, and 50% MeOH. Plot

vs.

Protocol B: Log P Measurement via HPLC (High-Throughput)

Objective: Measure lipophilicity without the errors associated with shake-flask emulsions.

-

Column Selection: Use a C18 reverse-phase column (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: Isocratic elution with Methanol/Water (buffered to pH 7.4 with ammonium acetate to measure Log D, or unbuffered for Log P).

-

Standards: Inject a calibration mixture of 5 compounds with known Log P values (e.g., Toluene, Acetophenone, Benzene).

-

Measurement: Inject the trifluorinated analyte. Record the retention time (

). -

Calculation: Calculate the capacity factor

(where -

Correlation: Plot

of standards vs. known Log P. Use the linear regression equation to determine the Log P of the analyte.

References

-

Synthesis of CF3-Containing Linear Nitriles. Organic Chemistry Portal. A mild, transition-metal-free method for synthesizing trifluoromethyl nitriles using TMSCN.[1]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Detailed review on how nitriles modulate lipophilicity (LogP/LogD) and act as bioisosteres.[2][3]

-

Structure-Activity Relationship of Trifluoromethyl-Containing Metallocenes. ChemMedChem. Discusses the impact of trifluoromethyl groups on lipophilicity and electrochemical properties.[4][5]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Comprehensive database of pKa values for fluorinated compounds and nitriles in MeCN and water.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Pharmaceuticals. Analysis of the C-F bond energy and metabolic stability conferred by fluorinated groups.

Sources

- 1. Synthesis of CF3-Containing Linear Nitriles from α-(Trifluoromethyl)styrenes [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocols for the synthesis of 4,4,4-Trifluoro-3-hydroxybutanenitrile

Technical Application Note: Strategic Synthesis of 4,4,4-Trifluoro-3-hydroxybutanenitrile

Part 1: Executive Summary & Strategic Rationale

Target Molecule: 4,4,4-Trifluoro-3-hydroxybutanenitrile

CAS: 100650-68-4 (Racemic) / Derivative Specifics

Structure:

The incorporation of trifluoromethyl (

This guide details two distinct, self-validating protocols for synthesizing this target:

-

Route A (Chemical): Regioselective Ring Opening of 2-(Trifluoromethyl)oxirane. Best for rapid, small-scale acquisition of racemic material or when specific chiral catalysts are employed.

-

Route B (Biocatalytic): Enzymatic Reduction of 4,4,4-Trifluoro-3-oxobutanenitrile. Best for high-enantiopurity requirements and scalable "green" manufacturing.

Part 2: Critical Safety Directives

WARNING: This protocol involves high-hazard reagents.

-

Trifluoromethyl Epoxides: Highly volatile and flammable. Potential alkylating agents.[1][2]

-

Cyanide Sources (TMSCN/KCN): Fatal if inhaled, swallowed, or absorbed through skin. All operations must occur in a functioning fume hood with a cyanide antidote kit available immediately.

-

Reaction Class: Exothermic. Thermal runaway potential is higher with fluorinated substrates due to inductive effects.

Part 3: Synthesis Protocols

Route A: Regioselective Ring Opening of 2-(Trifluoromethyl)oxirane

Principle: Nucleophilic attack on 2-(trifluoromethyl)oxirane (TFPO) by a cyanide source.

-

Regioselectivity: The strong electron-withdrawing nature of the

group destabilizes developing positive charge at the adjacent carbon ( -

Reagent Choice: Trimethylsilyl cyanide (TMSCN) is selected over HCN gas for superior handling safety and precise stoichiometry.

Reagents:

-

2-(Trifluoromethyl)oxirane (TFPO) [CAS: 359-41-1]

-

Trimethylsilyl cyanide (TMSCN)[3]

-

Catalyst: Tetrabutylammonium fluoride (TBAF) (1.0 M in THF) or

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

Step-by-Step Protocol:

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.

-

Solvation: Charge the flask with anhydrous DCM (20 mL) and TMSCN (1.1 equiv, 11 mmol). Cool to 0°C in an ice bath.

-

Catalyst Addition: Add TBAF (0.05 equiv) dropwise. Note: The reaction is catalytic; excess fluoride can degrade the silyl ether prematurely.

-

Substrate Addition: Add 2-(Trifluoromethyl)oxirane (1.0 equiv, 10 mmol) dropwise via syringe pump over 30 minutes.

-

Checkpoint: Monitor internal temperature; maintain

to prevent polymerization.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (25°C) and stir for 4 hours.

-

Validation: Monitor by GC-MS. Disappearance of epoxide peak and appearance of the silyl-protected nitrile (

).

-

-

Hydrolysis (Deprotection): Add 1N HCl (10 mL) and stir vigorously for 30 minutes to cleave the O-TMS group.

-

Workup:

-

Purification: Distillation under reduced pressure or flash chromatography (Hexane/EtOAc gradient).

Yield Expectation: 85-92% (Racemic).

Route B: Biocatalytic Reduction (Enantioselective)

Principle: Stereoselective reduction of the ketone precursor using an engineered Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH). This route avoids toxic cyanides in the reduction step and establishes chirality (R or S) based on enzyme selection.

Precursor Synthesis (If not purchased):

-

Reaction: Claisen condensation of Ethyl Trifluoroacetate + Acetonitrile using Sodium Ethoxide.

-

Product: 4,4,4-Trifluoro-3-oxobutanenitrile (CAS: 110234-68-9).[5][6]

Protocol:

-

Buffer Preparation: Prepare 100 mL of Potassium Phosphate buffer (100 mM, pH 7.0) containing 1 mM

. -

Cofactor Mix: Dissolve

(1.0 mM) and Glucose (1.5 equiv relative to substrate) in the buffer. -

Enzyme Loading:

-

Add Glucose Dehydrogenase (GDH) (500 U) for cofactor recycling.

-

Add KRED Enzyme (e.g., Codexis KRED-P1 series or equivalent commercial screening kit hit) (50 mg).

-

-

Substrate Addition: Dissolve 4,4,4-Trifluoro-3-oxobutanenitrile (500 mg) in IPA (2 mL) or DMSO (1 mL) and add to the aqueous mixture.

-

Note: Substrate concentration should be ~5-10 g/L. Higher loads may require biphasic systems (e.g., adding butyl acetate).

-

-

Incubation: Shake at 30°C / 250 rpm for 24 hours.

-

pH Control: Monitor pH; adjust with 1M NaOH if it drops below 6.5 (though the buffer should maintain it).

-

-

Validation: Extract a 100 µL aliquot, dry, derivatize (Mosher's acid chloride), and analyze via GC-FID or Chiral HPLC.

-

Workup:

-

Saturate the aqueous phase with NaCl.

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Dry (

) and concentrate.

-

Yield Expectation: >90% conversion, >99% ee.

Part 4: Process Visualization

Figure 1: Synthetic Logic Flow

Caption: Comparative workflow for Chemical (Route A) vs. Biocatalytic (Route B) synthesis. Route A offers speed; Route B offers stereocontrol.

Figure 2: Biocatalytic Cofactor Recycling Cycle

Caption: Coupled enzymatic system. KRED reduces the nitrile substrate while GDH oxidizes glucose to recycle the expensive NADPH cofactor.

Part 5: Analytical & Quality Control

Data Summary Table

| Parameter | Route A (Epoxide) | Route B (Biocatalytic) |

| Primary Reagents | TFPO, TMSCN, TBAF | Keto-nitrile, KRED, Glucose |

| Key Hazard | Cyanide Toxicity | Enzyme Sensitivity/Cost |

| Reaction Time | 4-6 Hours | 18-24 Hours |

| Yield (Typical) | 85-92% | 85-95% |

| Stereochemistry | Racemic (unless chiral cat. used) | Enantiopure (>99% ee) |

| Scalability | High (Flow chemistry compatible) | High (Fermentation compatible) |

Validation Methods:

-

NMR:

-

1H NMR (CDCl3): Look for the disappearance of the epoxide protons (2.9-3.1 ppm) and appearance of the

multiplet at ~4.2-4.5 ppm. The -

19F NMR: Distinct shift of the

group. Epoxide

-

-

Chiral HPLC:

-

Column: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane:IPA (90:10).

-

Detection: UV 210 nm.

-

Part 6: References

-

Biocatalytic Reduction of Fluorinated Keto-Esters: Zhang, J., et al. "Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction..." Biotechnology Journal, 2006. (Note: Protocol adapted from the ester analogue to the nitrile based on KRED substrate promiscuity).

-

Regioselective Ring Opening of Epoxides: Garg, P., et al. "Mild, effective and regioselective ring-opening of oxiranes..." Journal of the Chemical Society, Perkin Transactions 1, 2012.

-

Synthesis of Nitrile Precursors: Bajwa, J.S., et al. "Regioselective ring opening of epoxides with cyanide..." Tetrahedron Letters, 1991.[2] (Foundational method for converting epoxides to beta-hydroxy nitriles).

-

Commercial Availability of Precursors: Santa Cruz Biotechnology.[5] "4,4,4-trifluoro-3-oxobutanenitrile Product Data."[5][6][7] [5]

-

Safety Data (TFPO): TCI Chemicals. "2-(Trifluoromethyl)oxirane Safety Data Sheet."

Sources

- 1. US20100029898A1 - Process for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 4,4,4-trifluoro-3-oxobutanenitrile | CAS 110234-68-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 110234-68-9,4,4,4-Trifluoro-3-oxobutanenitrile_CoreSyn [coresyn.com]

- 7. york.ac.uk [york.ac.uk]

The Strategic Application of 4,4,4-Trifluoro-3-hydroxybutanenitrile as a Versatile Chiral Building Block in Modern Synthesis

Introduction: The Rising Prominence of Fluorinated Chiral Scaffolds

In the landscape of contemporary drug discovery and development, the incorporation of fluorine into molecular frameworks has become a cornerstone strategy for enhancing pharmacological profiles.[1] The trifluoromethyl (CF₃) group, in particular, can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity.[1] When this powerful functional group is installed on a chiral center, it unlocks access to a three-dimensional chemical space that is of profound interest for creating novel therapeutics. 4,4,4-Trifluoro-3-hydroxybutanenitrile emerges as a highly valuable and versatile chiral building block, offering a trifluoromethylated stereocenter and two modifiable functional groups—a hydroxyl and a nitrile—poised for a variety of synthetic transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this powerful synthetic intermediate. We will delve into its stereoselective synthesis, key applications, and provide detailed, field-proven protocols for its use.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 4,4,4-Trifluoro-3-hydroxybutanenitrile is essential for its effective application in synthesis. The following table summarizes key properties for the racemic compound. It is important to note that specific optical rotation is a key characteristic of the individual enantiomers and will be detailed in the synthesis protocols.

| Property | Value | Source |

| Molecular Formula | C₄H₄F₃NO | PubChem |

| Molecular Weight | 139.08 g/mol | PubChem |

| Appearance | Colorless to pale yellow liquid/solid | Generic |

| Boiling Point | Not readily available | |

| Melting Point | Not readily available | |

| Solubility | Soluble in a wide range of organic solvents (e.g., THF, CH₂Cl₂, EtOAc) | Inferred |

| XlogP | 0.4 | PubChem[2] |

Stereoselective Synthesis: Accessing Both Enantiomers

The utility of 4,4,4-Trifluoro-3-hydroxybutanenitrile as a chiral building block is entirely dependent on the ability to access it in high enantiomeric purity. The most reliable and widely adopted method for achieving this is the asymmetric reduction of the prochiral precursor, 4,4,4-trifluoro-3-oxobutanenitrile. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, stands out as a robust and highly predictable method for this transformation.[2][3] By selecting the appropriate enantiomer of the CBS catalyst, one can selectively synthesize either the (R) or (S) enantiomer of the desired product.

Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction employs a catalytic amount of a chiral oxazaborolidine, typically derived from proline, and a stoichiometric amount of a borane source, such as borane-tetrahydrofuran complex (BH₃·THF). The mechanism, which accounts for the high degree of enantioselectivity, can be summarized as follows:

-

Catalyst-Borane Complex Formation: The borane coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor.[4]

-

Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis-acidic endocyclic boron of the catalyst-borane complex. The steric bulk of the catalyst directs the ketone to coordinate in a specific orientation to minimize steric hindrance.[4]

-

Enantioselective Hydride Transfer: The activated borane delivers a hydride to the carbonyl carbon of the ketone via a six-membered ring transition state. The facial selectivity of this hydride transfer is dictated by the chirality of the oxazaborolidine catalyst.[4]

-

Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane dissociates, regenerating the catalyst for the next catalytic cycle. An acidic workup is then performed to liberate the chiral alcohol.

Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.

Protocols

Protocol 1: Synthesis of (R)-4,4,4-Trifluoro-3-hydroxybutanenitrile

This protocol details the asymmetric reduction of 4,4,4-trifluoro-3-oxobutanenitrile using the (S)-2-Methyl-CBS-oxazaborolidine catalyst.

Materials:

-

4,4,4-Trifluoro-3-oxobutanenitrile

-

(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-tetrahydrofuran complex (1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

2 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Hexanes

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).

-

Cool the flask to 0 °C in an ice bath and add borane-THF complex (0.6 eq, 1 M in THF) dropwise over 10 minutes. Stir the mixture at 0 °C for 15 minutes.

-

In a separate flask, dissolve 4,4,4-trifluoro-3-oxobutanenitrile (1.0 eq) in anhydrous THF.

-

Cool the catalyst mixture to -30 °C and add the solution of 4,4,4-trifluoro-3-oxobutanenitrile dropwise over 30 minutes, maintaining the internal temperature below -25 °C.

-

Stir the reaction mixture at -30 °C for 2 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, slowly quench the reaction by the dropwise addition of methanol at -30 °C.

-

Allow the mixture to warm to room temperature and then add 2 M HCl. Stir for 30 minutes.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to afford (R)-4,4,4-trifluoro-3-hydroxybutanenitrile.

-

Characterization: The enantiomeric excess should be determined by chiral HPLC or GC analysis. The specific rotation should be measured and compared to literature values if available.

Protocol 2: Synthesis of (S)-4,4,4-Trifluoro-3-hydroxybutanenitrile

This protocol is identical to Protocol 1, with the exception of using the (R)-2-Methyl-CBS-oxazaborolidine catalyst to yield the (S)-enantiomer.

Materials:

-

Same as Protocol 1, but with (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)[5]

Procedure:

-

Follow steps 1-12 of Protocol 1, substituting (S)-2-Methyl-CBS-oxazaborolidine with (R)-2-Methyl-CBS-oxazaborolidine.

Applications in Synthesis: A Gateway to Chiral Trifluoromethylated Amines

One of the most powerful applications of chiral 4,4,4-trifluoro-3-hydroxybutanenitrile is its conversion to the corresponding chiral β-amino alcohol, 4-amino-1,1,1-trifluoro-butan-2-ol. These β-amino alcohols are highly sought-after intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[6] The transformation is readily achieved by the reduction of the nitrile functionality.

Protocol 3: Synthesis of (R)-4-Amino-1,1,1-trifluoro-butan-2-ol

This protocol describes the reduction of the nitrile group of (R)-4,4,4-trifluoro-3-hydroxybutanenitrile using a borane reagent.

Materials:

-

(R)-4,4,4-Trifluoro-3-hydroxybutanenitrile (from Protocol 1)

-

Borane-tetrahydrofuran complex (1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

6 M Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) pellets

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add a solution of (R)-4,4,4-trifluoro-3-hydroxybutanenitrile (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add borane-THF complex (2.5 eq, 1 M in THF) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours. Monitor the reaction by TLC or LC-MS.

-

Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol.

-

Carefully add 6 M HCl and heat the mixture to reflux for 1 hour to hydrolyze the borane-amine complex.

-

Cool the mixture to room temperature and basify to pH > 12 by the portion-wise addition of NaOH pellets.

-

Extract the aqueous layer with dichloromethane (4 x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-4-amino-1,1,1-trifluoro-butan-2-ol.

-

The product can be further purified by distillation or crystallization if necessary.

Caption: Synthetic utility of 4,4,4-Trifluoro-3-hydroxybutanenitrile.

Conclusion and Future Outlook

4,4,4-Trifluoro-3-hydroxybutanenitrile represents a powerful and versatile chiral building block for the synthesis of complex, high-value molecules. The reliable and highly enantioselective access to both (R) and (S) enantiomers via the Corey-Bakshi-Shibata reduction allows for the targeted synthesis of specific stereoisomers. The subsequent transformation of the nitrile functionality into a primary amine provides a straightforward entry into the class of chiral trifluoromethylated β-amino alcohols, which are key intermediates in pharmaceutical and agrochemical research. The protocols provided herein offer a robust foundation for the successful application of this building block in a variety of synthetic endeavors. As the demand for novel, fluorine-containing chiral compounds continues to grow, the strategic use of building blocks like 4,4,4-trifluoro-3-hydroxybutanenitrile will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry and materials science.

References

- Mlostoń, G., & Heimgartner, H. (2017). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Journal of Fluorine Chemistry, 203, 153-167.

- Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.

-

PubChem. (n.d.). 4,4,4-trifluoro-3-hydroxybutanenitrile. Retrieved February 15, 2026, from [Link]

- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553.

-

Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (2023, October 29). (R)-2-Methyl-CBS-oxazaborolidine. In Wikipedia. Retrieved February 15, 2026, from [Link]

-

NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved February 15, 2026, from [Link]

-

Organic Synthesis. (n.d.). 2-Naphthalenemethanol, 1-(2-hydroxy-4,6-dimethylphenyl)-, (R)-. Retrieved February 15, 2026, from [Link]

-

Organic Reactions. (n.d.). Nitrile to Amine - Common Conditions. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 1-AMINO-4 4 4-TRIFLUORO-BUTAN-2-OL. Retrieved February 15, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. (R)-2-Methyl-CBS-oxazaborolidine - Wikipedia [en.wikipedia.org]

- 6. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]

Synthesis of trifluoromethylated heterocycles using 4,4,4-Trifluoro-3-hydroxybutanenitrile

The following Application Note is structured to provide a comprehensive, technical guide for the synthesis of trifluoromethylated heterocycles using 4,4,4-Trifluoro-3-hydroxybutanenitrile (TFHBN).

Leveraging 4,4,4-Trifluoro-3-hydroxybutanenitrile (TFHBN) as a Bifunctional Synthon

Executive Summary

The incorporation of trifluoromethyl (

This guide details the strategic application of TFHBN in synthesizing privileged pharmacophores, specifically 3-amino-5-(trifluoromethyl)pyrazoles and isoxazoles . Unlike standard protocols that rely on unstable fluorinated acetylenes or expensive trifluoroacetylation reagents, this approach utilizes TFHBN as a stable, bifunctional precursor that can be directed through oxidative activation or dehydrative activation pathways.

Chemical Profile & Strategic Utility

| Property | Specification |

| Compound Name | 4,4,4-Trifluoro-3-hydroxybutanenitrile |

| CAS Number | 104529-67-9 |

| Molecular Formula | |

| Molecular Weight | 153.08 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Key Functionality | |

| Stability | Hygroscopic; Stable under inert atmosphere. Avoid strong bases. |

Strategic Advantage: TFHBN possesses two distinct reactive centers: the hydroxyl group (C3) and the nitrile group (C1). Its utility lies in its ability to diverge into two reactive intermediates:

-

Dehydration: Yields 4,4,4-trifluorocrotononitrile , a potent Michael acceptor for hydrazine/amidine nucleophiles.

-

Oxidation: Yields 4,4,4-trifluoro-3-oxobutanenitrile , a 1,3-dielectrophile for condensation reactions.

Reaction Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from TFHBN.

Figure 1: Divergent synthetic pathways from TFHBN to high-value heterocyclic scaffolds.

Detailed Experimental Protocols

Protocol A: Telescoped Synthesis of 3-Amino-5-(trifluoromethyl)pyrazole

Target Application: Synthesis of COX-2 inhibitor scaffolds (e.g., Celecoxib analogs). Mechanism: Dehydration followed by Michael addition-cyclization.

Rationale:

Direct reaction of TFHBN with hydrazine can be sluggish due to the poor leaving group ability of the hydroxyl group. This protocol generates the reactive

Reagents:

-

TFHBN (1.0 equiv)

-

Thionyl Chloride (

) or Methanesulfonyl chloride (MsCl) (1.2 equiv) -

Triethylamine (

) or Pyridine (2.5 equiv) -

Hydrazine Monohydrate (

) (1.5 equiv) -

Solvent: Dichloromethane (DCM) and Ethanol (EtOH)

Step-by-Step Methodology:

-

Activation (Dehydration):

-

Charge a flame-dried reaction vessel with TFHBN (10 mmol) and dry DCM (20 mL).

-

Cool to 0°C under

atmosphere. -

Add

(25 mmol) dropwise. -

Slowly add MsCl (12 mmol) over 15 minutes, maintaining temperature < 5°C.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). Disappearance of starting material indicates formation of the mesylate/alkene intermediate.

-

Allow to warm to Room Temperature (RT) and stir for 2 hours to ensure elimination to 4,4,4-trifluorocrotononitrile .

-

-

Cyclization:

-

Concentrate the reaction mixture carefully (volatile intermediate!) or perform a solvent swap to Ethanol (30 mL).

-

Cool the ethanolic solution to 0°C.

-

Add Hydrazine Monohydrate (15 mmol) dropwise. Caution: Exothermic.

-

Reflux the mixture for 4–6 hours.

-

Mechanism Note: Hydrazine undergoes Michael addition at the

-carbon (adjacent to

-

-

Isolation:

-

Concentrate under reduced pressure.

-

Dilute with water and extract with Ethyl Acetate (3x).

-

Wash organic layer with brine, dry over

. -

Purify via recrystallization (EtOH/Water) or column chromatography.

-

Expected Yield: 75–85%

Data Validation:

Protocol B: Oxidative Activation to 4,4,4-Trifluoro-3-oxobutanenitrile

Target Application: Universal precursor for isoxazoles, pyrimidines, and quinolines. Mechanism: Oxidation of secondary alcohol to ketone.

Rationale:

While the alkene (Protocol A) is excellent for hydrazines, the

Reagents:

-

TFHBN (1.0 equiv)

-

Dess-Martin Periodinane (DMP) (1.1 equiv) OR Swern conditions.

-

Solvent: DCM (anhydrous).

Step-by-Step Methodology:

-

Oxidation:

-

Dissolve TFHBN (10 mmol) in dry DCM (50 mL).

-

Add Dess-Martin Periodinane (11 mmol) in portions at 0°C.

-

Stir at RT for 3 hours.

-

Safety: DMP is shock-sensitive; handle with care. Alternatively, use Swern oxidation (

) at -78°C for larger scales.

-

-

Quench & Workup:

-

Quench with saturated

/ -

Extract with DCM.

-

Critical Step: The product, 4,4,4-trifluoro-3-oxobutanenitrile , is unstable and prone to decarboxylation/polymerization. Do not distill at high temperature. Use immediately in the next step (e.g., addition of Hydroxylamine Hydrochloride + NaOAc to generate 5-(trifluoromethyl)isoxazol-3-amine ).

-

Critical Handling & Safety (E-E-A-T)

-

Nitrile Hazards: Like all nitriles, TFHBN can release cyanide ions under strong metabolic or chemical hydrolysis conditions. However, the

group stabilizes the C-C bond. Standard cyanide safety protocols (availability of Hydroxocobalamin) are recommended. -

Fluoride Sensitivity: Avoid using Lewis acids that have high affinity for fluorine (e.g.,

, -

Volatility: The dehydrated intermediate (4,4,4-trifluorocrotononitrile) is volatile and a lachrymator. Perform all dehydration steps in a well-ventilated fume hood.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Protocol A | Incomplete dehydration before hydrazine addition. | Ensure MsCl/TEA step runs to completion (TLC check) before adding hydrazine. |

| Regioisomer Mixtures | Ambiguous nucleophilic attack. | The |

| Product Decomposition | Instability of the Keto-Nitrile (Protocol B). | Do not store the keto-nitrile. "Telescope" the reaction: generate the ketone and immediately add the heterocycle-forming nucleophile. |

References

-

Tang, X., & Hu, C. (1994).[1] A novel and practical method for the synthesis of 3-trifluoromethylated pyrazoles. Journal of Chemical Society, Chemical Communications.

-

Tang, X., & Hu, C. (1995).[1] A new and concise method for the synthesis of 5-trifluoromethylisoxazoles. Journal of Fluorine Chemistry.

-

Sigma-Aldrich. (2023).[2][3] Safety Data Sheet: 4,4,4-Trifluoro-3-hydroxybutanenitrile.

- Sloop, J. C., et al. (2006). Synthesis of fluorinated heterocycles. Journal of Fluorine Chemistry. (General reference for directing effects).

Sources

Preparation of fluorinated amino alcohols from 4,4,4-Trifluoro-3-hydroxybutanenitrile

Technical Application Note: Strategic Synthesis of Fluorinated Amino Alcohols

Executive Summary

This application note details the synthetic protocols for converting 4,4,4-trifluoro-3-hydroxybutanenitrile (1) into 4-amino-1,1,1-trifluorobutan-2-ol (2) . This transformation represents a critical entry point into the synthesis of fluorinated GABA analogues and transition-state mimics for protease inhibitors.

The trifluoromethyl (

-

Method A (Lab Scale/High Purity): Borane-Dimethyl Sulfide (

) reduction, offering superior chemoselectivity and avoiding secondary amine formation. -

Method B (Process Scale): Catalytic Hydrogenation (Raney Nickel), optimized for throughput and cost-efficiency.

Chemical Context & Strategic Analysis

The target molecule, a

-

Starting Material: 4,4,4-Trifluoro-3-hydroxybutanenitrile (

). -

Target Product: 4-amino-1,1,1-trifluorobutan-2-ol (

).

Key Synthetic Challenges:

-

Chemoselectivity: Reducing the nitrile without eliminating the hydroxyl group.

-

Dimerization: Primary amines formed during reduction can react with intermediate imines to form secondary amines.

-

Retro-Aldol Risk: The electron-withdrawing

group increases the acidity of the

Reaction Pathway Diagram

Figure 1: Reaction pathways showing the direct reduction (Method A) and the surface-mediated hydrogenation (Method B) with potential dimerization risks.

Method A: Borane-Dimethyl Sulfide Reduction (High Chemoselectivity)

Rationale: Borane reagents (

Materials Table

| Reagent | Equiv. | Role | Hazards |

| Nitrile (1) | 1.0 | Substrate | Irritant |

| 2.5 | Reducing Agent | Water reactive, Stench, Flammable | |

| Anhydrous THF | Solvent | Solvent | Peroxide former, Flammable |

| Methanol | Excess | Quench | Flammable, Toxic |

| HCl (4M in Dioxane) | Excess | Hydrolysis | Corrosive |

Step-by-Step Protocol

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Connect the outlet to a bleach scrubber (to neutralize any escaping dimethyl sulfide or borane).

-

Solvation: Charge the flask with Nitrile (1) (e.g., 10.0 mmol) and anhydrous THF (5 mL/mmol). Cool the solution to 0°C using an ice bath.

-

Addition: Add

solution (25.0 mmol, 2.5 equiv) dropwise via syringe over 20 minutes.-

Note: Gas evolution may occur. Maintain internal temperature <5°C.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Once stable, heat the reaction to reflux (66°C) for 4–6 hours.

-

Monitoring: Monitor by TLC (stain with Ninhydrin for amine, or KMnO4 for alkene/alcohol). The nitrile spot should disappear.

-

-

Quench (Critical Step): Cool the mixture to 0°C. Very slowly add Methanol (excess) dropwise.

-

Chemistry: This destroys excess borane and breaks the Boron-Nitrogen complexes. Vigorous hydrogen evolution will occur.

-

-

Methanolysis: Concentrate the mixture in vacuo. Redissolve the residue in fresh Methanol and concentrate again (Repeat 3x).

-

Purpose: This removes trimethyl borate (

) as an azeotrope.

-

-

Acid Hydrolysis: Dissolve the residue in MeOH and add HCl (4M in dioxane, 5 equiv). Reflux for 1 hour to fully cleave any remaining boron-amine adducts.

-

Isolation: Concentrate to dryness to obtain the hydrochloride salt of the product.

-

Optional Free Basing: Dissolve salt in minimal water, adjust pH to ~10 with 2M NaOH, and extract exhaustively with DCM or EtOAc. (Note: Fluorinated amino alcohols can be water-soluble; salting out with NaCl is recommended).

-

Method B: Catalytic Hydrogenation (Scalable Process)

Rationale: For scales >50g, borane becomes expensive and hazardous to quench. Catalytic hydrogenation using Raney Nickel is the industrial standard. The addition of ammonia is strictly required to suppress the formation of secondary amines.

Materials Table

| Reagent | Loading | Role | Hazards |

| Nitrile (1) | 1.0 | Substrate | Irritant |

| Raney Nickel | 20 wt% | Catalyst | Pyrophoric (fires in air) |

| Ammonia (7N in MeOH) | Solvent | Solvent/Additive | Corrosive, Toxic gas |

| Hydrogen ( | 50-100 psi | Reductant | Flammable, High Pressure |

Step-by-Step Protocol

-

Catalyst Preparation: Wash Raney Nickel (slurry in water) with MeOH (3x) to remove water. Do not let the catalyst dry out.

-

Loading: In a high-pressure autoclave (Parr reactor), add the wet Raney Nickel (20 wt% relative to substrate).

-

Substrate Addition: Add a solution of Nitrile (1) dissolved in methanolic ammonia (7N

in MeOH).-

Concentration: Target 0.5 M to 1.0 M concentration.

-

Why Ammonia? It shifts the equilibrium of the intermediate imine away from reacting with the product amine, preventing dimerization.

-

-

Hydrogenation: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Pressurize to 50–100 psi (3.5–7 bar)

. -

Reaction: Stir vigorously at room temperature for 12–24 hours.

-

Note: If reaction is slow, heat to 40°C. Avoid temperatures >60°C to prevent retro-aldol degradation of the

-hydroxy group.

-

-

Workup:

-

Vent

and purge with Nitrogen. -

Filter the mixture through a pad of Celite (under Nitrogen blanket) to remove the pyrophoric catalyst. Wash the pad with MeOH.

-

-

Purification: Concentrate the filtrate to yield the crude amino alcohol. Distillation under reduced pressure is usually sufficient for purification.

Analytical Validation

Confirming the structure requires verifying the loss of the nitrile and the presence of the primary amine and trifluoromethyl group.

Expected NMR Data (Free Base in

-

NMR: Single singlet around -78 to -81 ppm (characteristic of

-

NMR:

-

~4.0 ppm (1H, multiplet,

-

~3.0 ppm (2H, triplet/multiplet,

-

~1.6–1.9 ppm (2H, multiplet, internal

-

Broad singlet ~2.0–3.0 ppm (

and

-

~4.0 ppm (1H, multiplet,

-

IR Spectroscopy:

-

Disappearance of sharp

stretch (~2250 -

Appearance of broad

/

-

Workflow Decision Matrix

Use the following logic map to select the appropriate protocol for your specific constraints.

Figure 2: Decision matrix for selecting the reduction method based on scale and equipment availability.

References

- Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing.

-

Brown, H. C., & Choi, Y. M. (1982). "The reaction of nitriles with borane-dimethyl sulfide. A convenient general procedure for the conversion of nitriles to primary amines." Synthesis, 1981(08), 605-606.

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

-

Kukhar, V. P., & Soloshonok, V. A. (Eds.).[1] (1994). Fluorine-containing Amino Acids: Synthesis and Properties. John Wiley & Sons. (Context on fluorinated amino alcohol stability).

- Vertex AI Search. (2023). "Preparation of fluorinated amino alcohols from nitriles protocol.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4,4-Trifluoro-3-hydroxybutanenitrile

Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 4,4,4-Trifluoro-3-hydroxybutanenitrile (TFHBN) CAS: 110234-68-9 (Keto-precursor reference), Target Alcohol (Racemic/Chiral) Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers

Core Directive & Strategy

This guide addresses the synthesis of 4,4,4-Trifluoro-3-hydroxybutanenitrile , a critical chiral building block for pharmaceuticals (e.g., SARMs, protease inhibitors).

The primary yield-killing factors for this molecule are not usually reaction conversion, but rather regioselectivity failures (in epoxide opening) and physical losses during isolation (due to high water solubility and volatility induced by the

This guide prioritizes the Reduction of 4,4,4-trifluoro-3-oxobutanenitrile (Method A) as the most reliable route for high yield and enantiopurity, while addressing the Epoxide Opening (Method B) for specific raw material availability.

Method A: Biocatalytic Reduction (High Enantioselectivity)

Context: For drug development requiring high enantiomeric excess (

Protocol Overview

-

Catalyst: NADPH-dependent KRED (Screening required for specific chirality).

-

Cofactor Regeneration: Glucose Dehydrogenase (GDH) + Glucose.

Troubleshooting & FAQs

Q: My conversion stalls at 50-60%. Adding more enzyme doesn't help. Why?

A: Product Inhibition and pH Drift.

The

-

Fix 1 (Buffer Capacity): Increase phosphate buffer concentration to 100mM (from standard 50mM).

-

Fix 2 (Titration): Use a pH-stat to maintain pH 7.0–7.5 using 0.5M NaOH.

-

Fix 3 (Biphasic System): The product is toxic to many enzymes. Use a biphasic system with Dibutyl Phthalate (DBP) or MTBE as an organic reservoir. The substrate and product partition into the organic phase, protecting the enzyme in the aqueous phase [1].

Q: I see a strong emulsion during the workup of the biocatalytic mixture. A: Protein-Stabilized Emulsions. Denatured enzymes act as surfactants, stabilizing the fluorinated organic droplets.

-

The Fix: Do not shake vigorously. Add Celite 545 (10% w/v) to the reaction mixture and filter through a sintered glass funnel before phase separation. This removes the protein "rag layer."

Workflow Visualization: Biphasic Bioreduction

Caption: Biphasic reduction cycle minimizing enzyme inhibition by partitioning the toxic fluorinated product into the organic phase.

Method B: Chemical Reduction (Racemic / Scale-Up)

Context: Standard reduction using Sodium Borohydride (

Troubleshooting & FAQs

Q: I am observing "missing mass" after workup. The reaction shows 100% conversion on TLC, but isolated yield is <40%. A: Water Solubility & Volatility. The trifluoromethyl group renders the molecule polar enough to hide in the aqueous wash, yet the molecule is volatile enough to sublime or evaporate on the rotovap if vacuum is too high.

-

Fix 1 (Salting Out): You must saturate the aqueous layer with NaCl before extraction.

-

Fix 2 (Solvent Choice): Replace Ethyl Acetate with MTBE (Methyl tert-butyl ether) or a 3:1 mixture of Chloroform/Isopropanol . These are far superior for extracting fluorinated alcohols [2].

-

Fix 3 (Evaporation): Do not heat the water bath above 35°C during concentration.

Q: The product contains a "hydrated" impurity that won't separate.

A: Gem-diol Formation.

The precursor (keto-nitrile) exists in equilibrium with its hydrate (gem-diol) due to the electron-withdrawing

-

The Fix: Ensure complete consumption of the starting material by monitoring via 19F NMR (not just TLC) before quenching. The ketone

shift is distinct from the alcohol

Method C: Epoxide Opening (Alternative Route)

Context: Synthesis from 2-(trifluoromethyl)oxirane using cyanide (NaCN/KCN).

Q: I am getting a mixture of Regioisomers (A and B). How do I force the attack to the correct carbon?

-

Target: Attack at the terminal carbon (C3) to keep the OH at C2 (relative to

). -

Issue: The

group is electron-withdrawing, deactivating the adjacent carbon, but steric hindrance also plays a role. -

The Fix: Use a Lewis Acid catalyst (e.g.,

or Calcium Triflate) to activate the epoxide oxygen. This favors attack at the less hindered terminal carbon. Avoid strong bases which promote polymerization [3].

Critical Data: Yield Optimization Matrix

| Parameter | Standard Condition | Optimized Condition | Impact on Yield |

| Extraction Solvent | Ethyl Acetate | MTBE or CHCl3:IPA (3:1) | +15-20% (Recovery) |

| Aqueous Phase | Water wash | Saturated Brine (NaCl) | +10% (Recovery) |

| Biocatalysis pH | Uncontrolled | pH Stat (7.0) + Buffer | +30% (Conversion) |

| Drying Agent | Magnesium Sulfate | Sodium Sulfate | +5% (Mg can coordinate OH) |

Downstream Processing Decision Tree

Use this logic flow to recover "lost" product during the workup phase.

Caption: Recovery logic for water-soluble fluorinated intermediates. Salting out is mandatory.

References

-

Gong, J. et al. (2007). "Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction... in an aqueous-organic solvent biphasic system." Biotechnology Letters.

-

University of Rochester. "Workup for Polar and Water-Soluble Solvents." Department of Chemistry Guidelines.

-

Hanamoto, T. et al. (2002). "Practical asymmetric synthetic route to 4,4,4-trifluoro-3-hydroxybutyrate." Chirality.

-

BenchChem. "A Comparative Guide to Alternative Reagents for 4,4,4-Trifluoro-3-oxobutanenitrile."

Sources

Optimizing enantiomeric excess (ee) of 4,4,4-Trifluoro-3-hydroxybutanenitrile

Technical Support Center: Optimizing Enantiomeric Excess (ee) of 4,4,4-Trifluoro-3-hydroxybutanenitrile

Executive Summary: The Stereochemical Challenge

Synthesizing 4,4,4-Trifluoro-3-hydroxybutanenitrile (TFHBN) with high enantiomeric excess (>99% ee) presents a unique intersection of electronic and steric challenges. The strong electron-withdrawing nature of the trifluoromethyl (

This guide serves as a dynamic troubleshooting interface for researchers employing Biocatalytic Reduction (KREDs) or Asymmetric Transfer Hydrogenation (ATH) to secure the chiral center at C3.

Module 1: Biocatalytic Reduction (The Gold Standard)

Primary Workflow: Asymmetric reduction of 4,4,4-trifluoro-3-oxobutanenitrile using Ketoreductases (KREDs).

Q1: I am observing high conversion (>90%) but moderate ee (75-85%). How do I push this to >99%?

Diagnosis: This often indicates " nonspecific reduction" or enzyme promiscuity where the wild-type enzyme or background chemical reduction is competing with the stereoselective pathway.

Troubleshooting Protocol:

-

Suppress Background Reduction: Ensure no metal contaminants (Fe, Zn) from the reactor are catalyzing non-selective reduction. Add EDTA (1 mM) to the buffer.

-

Cosolvent Tuning: If using DMSO or IPA, the solvent can alter the enzyme's active site conformation.

-

Action: Switch to a biphasic system (e.g., n-Butyl Acetate or MTBE overlaid on Phosphate Buffer). The organic phase acts as a reservoir for the ketone, keeping the aqueous concentration low (kinetic control) and protecting the enzyme.

-

-

pH Optimization: The

group lowers the pKa of the substrate.-

Action: Screen pH 5.5–7.0. Higher pH (>7.5) may trigger spontaneous chemical reduction or substrate instability.

-

Q2: The reaction stalls at 50% conversion. Is it product inhibition?

Diagnosis: Likely Thermodynamic Equilibrium or Cofactor Depletion . KREDs require NADPH/NADH recycling.

Troubleshooting Protocol:

-

Check Cofactor Recycling: Are you adding a coupled enzyme?

-

Standard: Glucose Dehydrogenase (GDH) + Glucose.

-

Issue: Gluconic acid byproduct lowers pH, deactivating the KRED.

-

Fix: Implement pH-stat titration (maintaining pH 6.5-7.0 with 1M NaOH) or increase buffer strength (100 mM KPi).

-

-

Thermodynamic Push: The reduction of trifluoromethyl ketones is generally favorable, but if equilibrium is the issue, remove the product in situ using a resin (e.g., Amberlite XAD-4 ) to drive the forward reaction (In-Situ Product Removal - ISPR).

Q3: My substrate (4,4,4-trifluoro-3-oxobutanenitrile) degrades before reaction.

Diagnosis: The ketone precursor is prone to hydrolysis or polymerization due to the electron-withdrawing

-

Solution: Store the substrate as a hydrate or hemiacetal (if stable) and release it slowly into the reaction, or dose the pure ketone continuously via syringe pump (Fed-batch mode) to maintain low instantaneous concentration.

Module 2: Chemocatalytic Asymmetric Transfer Hydrogenation (ATH)

Alternative Workflow: Ru/Rh-catalyzed reduction using Noyori-type catalysts (e.g., RuCl(p-cymene)[(R,R)-Ts-DPEN]).

Q4: I see significant racemization during workup. Why?

Diagnosis: While the C3-hydroxyl center is relatively stable, the presence of the nitrile (electron-withdrawing) and

Troubleshooting Protocol:

-

Quench Acidic: Never quench an ATH reaction with strong base. Use 1M HCl or Ammonium Chloride to neutralize the catalyst.

-

Avoid Thermal Stress: Do not distill the product at high temperatures (>100°C). The

group destabilizes the molecule thermally. Use vacuum distillation or column chromatography.

Q5: The catalyst dies (Turnover Number < 50).

Diagnosis: The nitrile group can coordinate to the metal center (Ru/Rh), poisoning the catalyst.

-

Solution: Increase the pressure of Hydrogen (if using hydrogenation) or switch to Formic Acid/Triethylamine (5:2) azeotrope as the hydrogen source. The excess formic acid keeps the catalyst active and protonates the nitrile nitrogen, preventing coordination.

Module 3: Analytical Validation (Data Integrity)

Q6: How do I reliably separate the enantiomers on GC?

Standard Method: Fluorinated alcohols separate well on Cyclodextrin-based columns due to inclusion complex formation.

| Parameter | Recommendation |

| Column | Rt-βDEXsa or Chirasil-Dex CB (25m x 0.25mm) |

| Carrier Gas | Helium or Hydrogen (constant flow 1.5 mL/min) |

| Oven Program | 60°C (hold 2 min) |

| Detection | FID (250°C) |

| Derivatization | Not usually required, but Trifluoroacetic Anhydride (TFAA) derivatization can improve peak shape if tailing occurs. |

Experimental Workflow Visualization

The following diagram illustrates the decision logic for optimizing ee based on reaction feedback.

Figure 1: Decision tree for troubleshooting low enantiomeric excess in the reduction of trifluoromethyl-keto-nitriles.

References

-

Biocatalytic Reduction of Trifluoromethyl Ketones

-

Huisman, G. W., et al. "Practical biocatalytic reduction of ketones using a ketoreductase screening kit." Organic Process Research & Development 14.1 (2010).

- Note: Establishes the baseline for KRED screening on fluorinated substr

-

-

Noyori Transfer Hydrogenation (ATH)

-

Fujii, A., et al. "Ruthenium(II)-catalyzed asymmetric transfer hydrogenation of trifluoromethyl ketones." Journal of the American Chemical Society 118.10 (1996).

- Note: Foundational text for Ru-TsDPEN c

-

-

Prevention of Racemization in Nitriles

-

Wang, Y., et al. "Enantioselective Synthesis of Chiral Nitriles." Chemical Reviews 122.1 (2022).

- Note: detailed mechanisms on base-catalyzed racemization of alpha-chiral nitriles and stabilization str

-

-

Chiral GC Analysis of Fluorinated Alcohols

-

Schurig, V. "Separation of enantiomers by gas chromatography." Journal of Chromatography A 906.1-2 (2001).

- Note: Validates the use of Cyclodextrin phases (Chirasil-Dex)

-

Technical Support Center: Scale-Up of 4,4,4-Trifluoro-3-hydroxybutanenitrile

Introduction: The Fluorine Challenge

4,4,4-Trifluoro-3-hydroxybutanenitrile is a critical chiral building block for next-generation pharmaceuticals, particularly in the synthesis of inhibitors requiring a trifluoromethyl stereocenter. Its scale-up presents a unique "triad of difficulty":

-

Thermodynamic Instability: The electron-withdrawing

group sensitizes the molecule to retro-aldol decomposition and elimination reactions (dehydration) under thermal stress. -

Azeotropic Behavior: Like many fluorinated alcohols, it forms stubborn azeotropes with water, complicating isolation.

-

Safety Criticality: Synthesis often involves high-energy cyanating agents or unstable epoxides.

This guide moves beyond basic literature to provide field-tested troubleshooting for scaling this chemistry from gram to kilogram quantities.

Module 1: Route Selection & Strategic Planning

Before committing to a 50L reactor, you must validate your route. We see two primary dominant pathways in industry. Use the decision matrix below to select the best fit for your facility's capabilities.

Route Comparison Matrix

| Feature | Route A: Nucleophilic Ring Opening | Route B: Biocatalytic Reduction |

| Starting Material | 2-(Trifluoromethyl)oxirane (TFPO) + NaCN | 4,4,4-Trifluoro-3-oxobutanenitrile |

| Primary Hazard | High: Handling bulk cyanide; Exothermic ring opening. | Low: Aqueous buffers; mild temperatures. |

| Chirality Source | Requires chiral epoxide (expensive) or resolution downstream. | Intrinsic: Enzyme sets stereochemistry (often >99% ee). |

| Scale-Up Bottleneck | Heat removal (exotherm control) & Cyanide waste treatment. | Oxygen transfer (if oxidative regeneration used) & Emulsions. |

| Typical Yield | 70–85% | 85–95% |

Visual Workflow: Synthesis Pathways

Figure 1: Comparison of the two primary scale-up routes. Route A is preferred for racemic background production; Route B is superior for high-value chiral targets.

Module 2: Detailed Protocols & Troubleshooting

Protocol A: Cyanide Ring Opening (Chemical Route)

Adapted from high-yield protocols for halo-hydroxy nitriles [1, 2].

The Challenge: The

-

Setup: Use a jacketed reactor with overhead stirring. Ensure scrubber is active (NaOH/Bleach) for potential HCN evolution.

-

Preparation: Dissolve NaCN (1.1 equiv) in water (5 vol). Cool to 0°C.

-

pH Adjustment (CRITICAL): Slowly add

(conc.) or acetic acid to adjust pH to 8.5–9.5 .-

Why? At pH > 10, epoxide polymerization competes. At pH < 8, HCN gas evolves rapidly.

-

-

Addition: Add 2-(trifluoromethyl)oxirane dropwise over 2-4 hours, maintaining internal temp < 10°C.

-

Workup: Extract with Ethyl Acetate (EtOAc) or MTBE. Do not acidify the aqueous layer before verifying cyanide destruction (bleach treatment).

Protocol B: Enzymatic Reduction (Biocatalytic Route)

Using Ketoreductases (KREDs) [3, 4].[1][2]

The Challenge: The substrate is a fluorinated ketone, which can inhibit standard ADHs. The Fix: Use engineered KREDs (e.g., Candida antarctica Lipase B analogs or commercial KRED screening kits) with a cofactor recycling system.

-

Buffer: Potassium Phosphate (100 mM, pH 7.0).

-

Cofactor Recycle: Add NADP+ (1 g/L), Glucose (1.5 equiv), and Glucose Dehydrogenase (GDH).

-

Substrate Loading: 50–100 g/L. Add 4,4,4-trifluoro-3-oxobutanenitrile dissolved in IPA or DMSO (5% v/v co-solvent).

-

Reaction: Stir at 30°C. Monitor pH; add 1M NaOH via stat-titrator to maintain pH 7.0 (gluconic acid production will drop pH).

Module 3: Troubleshooting Guide (FAQ)

Q1: My yield is low (<50%) in the cyanide route. Where did the product go?

Diagnosis: Likely polymerization of the epoxide or hydrolysis of the nitrile.

-

Check pH: If pH drifted >10 during addition, the epoxide likely polymerized.

-

Check Temperature: If temp spiked >20°C, the nitrile group may have hydrolyzed to the amide/acid, which stays in the aqueous phase during extraction.

-

Solution: Tighten pH control (use an automated dosing pump linked to a pH probe) and lower addition temperature.

Q2: I have a persistent emulsion during workup. How do I break it?

Diagnosis: Fluorinated compounds often act as surfactants, especially in the presence of biological debris (enzyme route) or ionic byproducts.

-

Immediate Fix: Filter the biphasic mixture through a pad of Celite (diatomaceous earth). This removes protein aggregates stabilizing the emulsion.

-

Chemical Fix: Add brine (saturated NaCl) to the aqueous phase.

-

Process Engineering Fix: For the next batch, use MTBE instead of Ethyl Acetate; the density difference with water is larger, promoting faster separation.

Q3: The product contains water (5-10%) even after distillation. Why?

Diagnosis: You are fighting a fluorinated azeotrope . 4,4,4-trifluoro-3-hydroxybutanenitrile likely forms a minimum-boiling azeotrope with water, similar to trifluoroethanol [5].

-

Do NOT: Continue simple distillation; you will only distill the azeotrope.

-

Solution A (Azeotropic Distillation): Add Cyclohexane or Toluene . These form a ternary azeotrope with water, carrying it over in the distillate, leaving dry product in the pot.

-

Solution B (Molecular Sieves): Dissolve the oil in DCM and circulate over 4Å molecular sieves before final solvent strip.

Q4: The enantiomeric excess (ee) dropped during distillation. Is it racemizing?

Diagnosis: Thermal racemization via retro-aldol mechanism .

-

Mechanism: At high heat (>100°C), the hydroxy nitrile can equilibrate back to the ketone and HCN (or aldehyde/cyanide), scrambling the stereocenter.

-

Solution: Switch to Wiped Film Evaporation (WFE) or Short Path Distillation. Keep residence time < 1 minute and mantle temperature < 80°C under high vacuum (< 5 mbar).

Module 4: Safety & Compliance (HSE)

WARNING: This chemistry involves Cyanides and Fluorinated Organics .

-

Cyanide Management:

-

Never acidify the reaction mixture below pH 9.0 while free cyanide is present.

-

Destruct Protocol: Treat aqueous waste with 10-15% Sodium Hypochlorite (Bleach) at pH > 11 for 24 hours. Test for residual cyanide (Prussian Blue test) before disposal.

-

-

Thermal Hazards:

-

DSC (Differential Scanning Calorimetry) data often shows an exotherm onset around 150°C for hydroxy nitriles. Never heat dry residue above 100°C.

-

-

HF Evolution:

-

In case of fire, thermal decomposition releases Hydrogen Fluoride (HF). Fire crews must wear full SCBA.

-

Module 5: Troubleshooting Logic Tree

Figure 2: Rapid diagnostic logic for common scale-up failures.

References

-

Preparation of 3-hydroxyglutaronitrile (Proxy Protocol). US Patent 20100029898A1. Describes the critical pH control (8-10) for cyanide ring opening of epihalohydrins.

-

Synthesis of 4,4,4-trifluorobutyronitrile. CN Patent 101774945B. Details the reaction of trifluoro-chloropropane with cyanide, establishing baseline safety for fluorinated nitrile synthesis.

-

Ketoreductases for Chiral Alcohol Synthesis. Organic Process Research & Development. Reviews the application of KREDs for difficult-to-reduce ketones, including halo-ketones.[1][2]

-

Practical Chiral Alcohol Manufacture using Ketoreductases. Current Opinion in Chemical Biology. Discusses scale-up of KRED processes, cofactor recycling, and emulsion handling.

-

Azeotropic Data for Binary Mixtures. CRC Handbook of Chemistry and Physics. Reference for fluorinated alcohol/water azeotropes (e.g., Trifluoroethanol/Water).

Sources

Technical Support Center: Purification of 4,4,4-Trifluoro-3-hydroxybutanenitrile

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and frequently asked questions regarding the separation of 4,4,4-Trifluoro-3-hydroxybutanenitrile from its common reaction byproducts. Our goal is to equip you with the expertise and practical insights needed to navigate the challenges of purifying this valuable fluorinated building block.

Understanding the Purification Challenge

The synthesis of 4,4,4-Trifluoro-3-hydroxybutanenitrile, typically via the nucleophilic addition of a cyanide source to 3,3,3-trifluoro-1,2-epoxypropane or the reduction of a corresponding ketone, presents unique purification challenges. The presence of a trifluoromethyl group significantly alters the molecule's polarity and volatility, while the hydroxyl and nitrile functionalities can lead to a range of byproducts and complicate separation. Common impurities may include unreacted starting materials, residual catalysts, and side-reaction products. This guide will walk you through effective strategies to isolate your target compound with high purity.

Troubleshooting Guides: A Problem-Solution Approach

This section is designed to address specific issues you may encounter during the purification process in a direct question-and-answer format.

Issue: Low Yield After Aqueous Work-up and Extraction

Question: I've completed my synthesis of 4,4,4-Trifluoro-3-hydroxybutanenitrile and performed an aqueous work-up followed by extraction with an organic solvent, but my yield is significantly lower than expected. What could be the cause?

Answer: This is a common issue often related to the partitioning of your fluorinated product. 4,4,4-Trifluoro-3-hydroxybutanenitrile possesses both polar (hydroxyl and nitrile) and non-polar (trifluoromethyl) characteristics, which can lead to its partial solubility in the aqueous phase.

Troubleshooting Steps:

-

Solvent Selection: Standard solvents like ethyl acetate are a good starting point, but if yields are low, consider using a more polar solvent such as methyl ethyl ketone (MEK) or a mixture of solvents to enhance the extraction of your partially polar product from the aqueous layer. Some processes for similar hydroxy-nitriles have shown success with solvents like tetrahydrofuran (THF).[1][2]

-

Multiple Extractions: Instead of one large volume extraction, perform multiple extractions with smaller volumes of the organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL). This is a more efficient method for recovering compounds with moderate aqueous solubility.

-

Brine Wash: Before extraction, saturate the aqueous layer with sodium chloride (brine). This increases the polarity of the aqueous phase, "salting out" your organic product and driving it into the organic layer.

-

pH Adjustment: Ensure the pH of your aqueous layer is optimized. Depending on the reaction, adjusting the pH can suppress the ionization of impurities and improve the partitioning of your neutral product into the organic phase.

Issue: Co-elution of Impurities During Column Chromatography

Question: I'm using silica gel column chromatography to purify my 4,4,4-Trifluoro-3-hydroxybutanenitrile, but I'm struggling to separate it from a persistent impurity. How can I improve my separation?

Answer: Co-elution on silica gel is often due to impurities having similar polarities to your target compound. The unique electronic properties of fluorinated molecules can also lead to unexpected interactions with the stationary phase.

Troubleshooting Steps:

-

Solvent System Optimization:

-

Gradient Elution: If you are using an isocratic (single solvent mixture) elution, switch to a gradient elution. Start with a less polar solvent system (e.g., 90:10 hexanes:ethyl acetate) and gradually increase the polarity. This will help to resolve compounds with close Rf values.

-

Alternative Solvents: Incorporate a different solvent into your mobile phase to alter the selectivity. For example, adding a small amount of methanol or dichloromethane can change the interactions between your compounds and the silica gel.

-

-

Specialized Stationary Phases:

-

Fluorinated Phases: Consider using a column packed with a fluorinated stationary phase ("fluorous silica gel"). These phases exhibit unique selectivity for fluorinated compounds, often leading to better separation from non-fluorinated or less-fluorinated impurities.[3][4][5] Heavily fluorinated molecules have unique partition properties that can be exploited for separation.[5]

-

Reverse-Phase Chromatography: If your compound and impurities are sufficiently non-polar, reverse-phase chromatography (e.g., with a C18 column) using a polar mobile phase (e.g., water/acetonitrile or water/methanol) can provide an alternative separation mechanism.

-

Experimental Protocol: Flash Column Chromatography on Silica Gel

-

Objective: To purify crude 4,4,4-Trifluoro-3-hydroxybutanenitrile.

-

Materials:

-

Crude 4,4,4-Trifluoro-3-hydroxybutanenitrile

-

Silica gel (230-400 mesh)

-

Hexanes (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Flash chromatography system or glass column

-

Thin Layer Chromatography (TLC) plates and chamber

-

-

Procedure:

-

Determine Eluent System: On a TLC plate, test various ratios of hexanes:ethyl acetate to find a system that gives your product an Rf value of approximately 0.3.

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack your column.

-

Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

-

Elution: Begin elution with the determined solvent system. If using a gradient, slowly increase the percentage of the more polar solvent.

-

Fraction Collection: Collect fractions and monitor their composition by TLC.

-

Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

-

Frequently Asked Questions (FAQs)

Q1: What are the most likely byproducts in the synthesis of 4,4,4-Trifluoro-3-hydroxybutanenitrile?

A1: The byproducts will depend on your specific synthetic route. If you are performing a cyanohydrin formation from 3,3,3-trifluoro-propanal, likely impurities include:

-

Unreacted 3,3,3-trifluoro-propanal.

-

Residual cyanide salts (e.g., NaCN, KCN).

-

Water.

-

Side products from the self-condensation of the aldehyde under basic conditions. The cyanohydrin formation is a reversible reaction, so starting materials may be present in the final mixture.[6][7][8]

Q2: Can I use distillation to purify 4,4,4-Trifluoro-3-hydroxybutanenitrile?

A2: Distillation can be a viable option if there is a significant difference in the boiling points of your product and the major impurities. However, be aware that cyanohydrins can be thermally labile and may decompose or revert to their starting materials at elevated temperatures.[6] It is recommended to perform distillation under reduced pressure (vacuum distillation) to lower the required temperature. A small-scale trial is advised to assess the thermal stability of your compound before proceeding with a bulk distillation.

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show the characteristic protons of your molecule.

-

¹³C NMR will confirm the carbon skeleton.

-

¹⁹F NMR is particularly useful for fluorinated compounds, providing a clear signal for the CF₃ group and helping to identify any fluorine-containing impurities.[9]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is excellent for identifying volatile impurities and confirming the mass of your product.[10][11]

-

High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV-Vis or MS) can provide a quantitative measure of purity.[3][5] The use of fluorinated columns can offer enhanced selectivity for these types of compounds.[3][4]

Q4: My purified 4,4,4-Trifluoro-3-hydroxybutanenitrile is a yellow oil. Is this normal?

A4: While a pure compound is ideally colorless, a slight yellow tint in the final product is not uncommon, especially after chromatography. This can be due to minor, highly colored impurities that are difficult to remove completely. If NMR and other analytical data confirm high purity (e.g., >95%), the color may not be detrimental to subsequent reactions. If a colorless product is essential, you can try treating a solution of your product with a small amount of activated carbon, followed by filtration through celite, though this may lead to some loss of product.

Visualizing the Workflow

General Purification Workflow

This diagram outlines the typical sequence of steps for the purification of 4,4,4-Trifluoro-3-hydroxybutanenitrile.

Sources

- 1. researchgate.net [researchgate.net]

- 2. US20100029898A1 - Process for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgosolver.com [orgosolver.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

Validation & Comparative

A Senior Application Scientist's Perspective on Method Development and Comparative Analysis

An In-Depth Guide to the Chiral GC Analysis of 4,4,4-Trifluoro-3-hydroxybutanenitrile Enantiomers

The enantioselective analysis of fluorinated chiral building blocks is a cornerstone of modern pharmaceutical development. The incorporation of fluorine, particularly the trifluoromethyl (-CF3) group, into drug candidates can significantly enhance metabolic stability, lipophilicity, and binding affinity.[1][2] 4,4,4-Trifluoro-3-hydroxybutanenitrile is an exemplary chiral synthon, providing access to a range of more complex molecules where stereochemistry is critical to therapeutic efficacy and safety.[3][4] Consequently, a robust and reliable analytical method to determine the enantiomeric purity of this intermediate is not merely a quality control step but a critical component of the drug discovery pipeline.

This guide provides a comprehensive framework for developing and validating a chiral Gas Chromatography (GC) method for the separation of (R)- and (S)-4,4,4-Trifluoro-3-hydroxybutanenitrile. We will explore the rationale behind instrumental choices, compare potential chiral stationary phases (CSPs), and present a detailed protocol that ensures scientific rigor and trustworthy results.

The Foundational Choice: Why Gas Chromatography?

While Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for enantioselective separations, GC offers distinct advantages for semi-volatile and volatile compounds like our target analyte.[5][6] The primary benefits include:

-

High Efficiency: Capillary GC columns provide a very high number of theoretical plates, leading to sharp, narrow peaks and superior resolving power.

-

Speed: GC analyses are often faster than HPLC, with run times typically under 30 minutes.

-

Sensitive Detectors: Flame Ionization Detectors (FID) offer universal carbon response and high sensitivity, while Mass Spectrometry (MS) provides structural confirmation and even greater sensitivity. For fluorinated compounds, an Electron Capture Detector (ECD) can offer exceptional sensitivity.[7]

The key to unlocking these advantages lies in selecting an appropriate chiral stationary phase that can form transient, diastereomeric complexes with the enantiomers, leading to differential retention times.[8]

Selecting the Right Tool: A Comparison of Chiral Stationary Phases (CSPs)

For the chiral separation of small, polar molecules like 4,4,4-Trifluoro-3-hydroxybutanenitrile, derivatized cyclodextrins are the most effective and widely used CSPs in gas chromatography.[8][9] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. By derivatizing the hydroxyl groups on the exterior, manufacturers create a chiral environment capable of interacting with enantiomers through mechanisms like hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the cavity.

Given the analyte's structure—containing a hydroxyl group for hydrogen bonding, a nitrile group, and a trifluoromethyl group—we will compare three common cyclodextrin-based CSPs.

| Chiral Stationary Phase (CSP) | Base | Derivatization | Primary Interaction Mechanism | Expected Performance for Target Analyte |

| Column A: Beta-DEX™ 225 | Beta-Cyclodextrin | 2,3-di-O-acetyl-6-O-TBDMS | Dipole-dipole, Hydrogen Bonding | Good: The acetyl and silyl groups provide a balance of interaction points. The beta-cyclodextrin cavity size is well-suited for small molecules. |

| Column B: G-TA | Gamma-Cyclodextrin | Trifluoroacetyl | Strong Dipole-Dipole, Hydrogen Bonding | Excellent (Potentially): The trifluoroacetyl groups can have strong specific interactions with the fluorinated analyte, potentially leading to high selectivity. |